![molecular formula C16H19F3N4O5 B2418758 1-{1-[2-(2,5-二氧代吡咯烷-1-基)乙酰基]哌啶-4-基}-3-(2,2,2-三氟乙基)咪唑烷-2,4-二酮 CAS No. 2097868-22-7](/img/structure/B2418758.png)
1-{1-[2-(2,5-二氧代吡咯烷-1-基)乙酰基]哌啶-4-基}-3-(2,2,2-三氟乙基)咪唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{1-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including an imidazolidine-2,4-dione core, a piperidine ring, and a trifluoroethyl group, which contribute to its distinctive properties.
科学研究应用
1-{1-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The primary target of this compound is proteins, specifically those containing lysine residues . The compound can react with these proteins, leading to modifications of the lysine residues .
Mode of Action
The compound acts as a protein crosslinker . It reacts with monoclonal antibodies, such as anti-horseradish peroxidase IgG antibody (anti-HRP), to modify lysine residues . This modification can alter the function of the protein, potentially influencing various biological processes.
Biochemical Pathways
It’s known that the compound can enhance cell-specific productivity . This suggests that it may influence pathways related to protein synthesis and cellular metabolism.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. Its solubility in various solvents such as dmso, peg300, tween-80, saline, sbe-β-cd in saline, and corn oil has been reported . These properties could influence the compound’s bioavailability and its distribution within the body.
Result of Action
The compound’s action results in the modification of lysine residues in proteins . This can lead to changes in protein function, potentially influencing various cellular processes. For example, in a study, it was found to increase monoclonal antibody production in Chinese hamster ovary cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can be affected by the presence of moisture in DMSO . Additionally, the compound’s effectiveness in enhancing cell-specific productivity may vary depending on the specific cellular environment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the reaction of 2,5-dioxopyrrolidin-1-yl acetic acid with piperidine under controlled conditions to form the piperidinyl intermediate. This intermediate is then reacted with 2,2,2-trifluoroethyl isocyanate to introduce the trifluoroethyl group, followed by cyclization to form the imidazolidine-2,4-dione core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction efficiency. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-{1-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the imidazolidine-2,4-dione core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the trifluoroethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted imidazolidine-2,4-dione compounds.
相似化合物的比较
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: A related compound used as a protein crosslinker.
2,5-Dioxopyrrolidin-1-yl (2,5-dichlorobenzoyl)glycyl-L-leucinate: Known for its ability to degrade specific proteins selectively.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Utilized in various synthetic applications.
Uniqueness
1-{1-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its trifluoroethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
1-[1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O5/c17-16(18,19)9-23-14(27)8-21(15(23)28)10-3-5-20(6-4-10)13(26)7-22-11(24)1-2-12(22)25/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGBQZXKPJOFPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
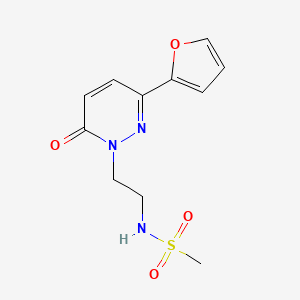
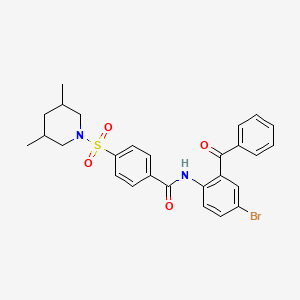
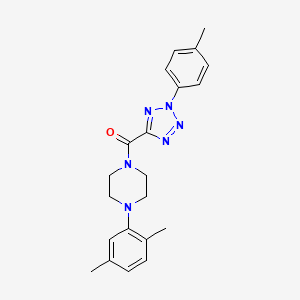

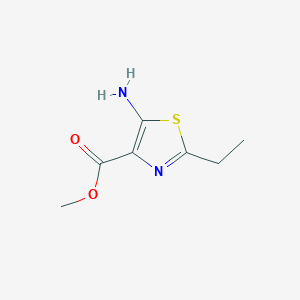
![N-[2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2418689.png)
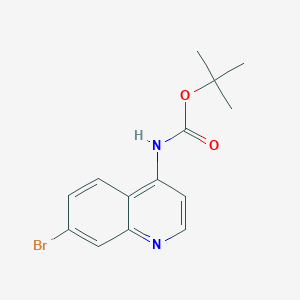
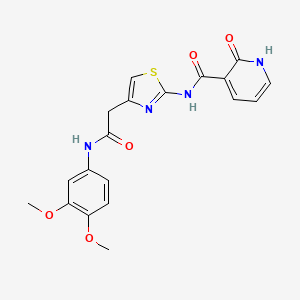

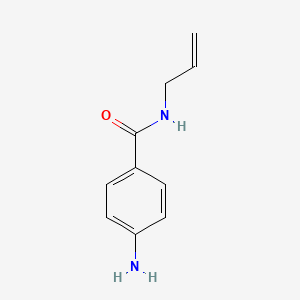

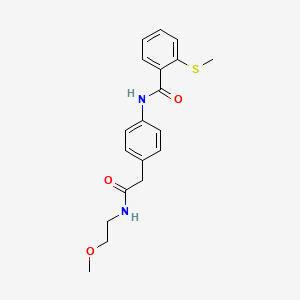
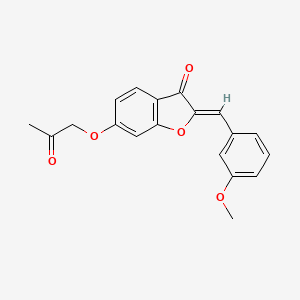
![N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}furan-3-carboxamide](/img/structure/B2418698.png)
